Cadmium sulfide

説明

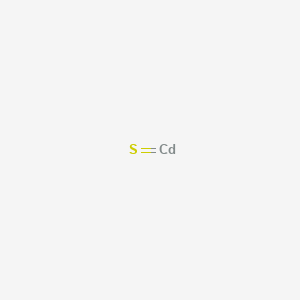

Cadmium sulfide is a chemical compound with the formula CdS . It is yellow in color and is a semiconductor of electricity . It exists as two different polymorphs, hexagonal greenockite and cubic hawleyite . Greenockite forms hexagonal crystals with the wurtzite structure, while hawleyite has the sphalerite (zinc blende) structure .

Synthesis Analysis

Cadmium sulfide nanoparticles (CdS NPs) are generally synthesized through chemical, physical, or biological methods . Among these methods, biogenic synthesis has attracted more attention due to its high efficiency, environmental friendliness, and biocompatibility features . The green approach was found to be superior to other methods in terms of maintaining the structural characteristics needed for optimal biomedical applications .

Molecular Structure Analysis

Cadmium sulfide has a molecular formula of CdS and an average mass of 144.476 Da . It exists in two natural forms: greenockite and hawleyite, which differ in their crystal structure . Greenockite forms hexagonal crystals with the wurtzite structure, while hawleyite has the sphalerite (zinc blende) structure .

Physical And Chemical Properties Analysis

Cadmium sulfide is a yellow-orange solid with a density of 4.826 g/cm3 . It has a melting point of 1750°C and a boiling point of 980°C . It is insoluble in water but soluble in concentrated mineral acids .

科学的研究の応用

Nanobiotechnology

Cadmium sulfide nanoparticles (CdS NPs) have been employed in various fields of nanobiotechnology due to their proven biomedical properties . They are unique in their properties due to their size and shape .

Biosensors

CdS NPs are popular in the area of biosensors . Their size and coating components play a crucial role in their biomedical activities, such as biosensing applications .

Bioimaging

CdS NPs have gained significant interest in bioimaging due to their desirable properties, including good dispersion, cell integrity preservation, and efficient light scattering . They are used in optoelectronics, specifically photosensitive and photovoltaic devices .

Antibacterial Applications

CdS NPs have shown potential in antibacterial applications . They are synthesized through chemical, physical, or biological methods, with biogenic synthesis attracting more attention due to its high efficiency, environmental friendliness, and biocompatibility features .

Anticancer Applications

CdS NPs have also been explored for anticancer applications . The green approach to their synthesis was found to be superior to other methods in terms of maintaining the structural characteristics needed for optimal biomedical applications .

Photocatalysis and Hydrogen Production

Cadmium sulfide has shown applicability in photocatalysis, hydrogen production . It has been used to improve the photocatalytic degradation of organic dyes and antibacterial treatment .

Optoelectronic Devices

Cadmium sulfide is used in optoelectronic devices, lasers and detectors, light emitting diodes (LEDs), nonlinear optical materials, optical fibers, thermal imaging, radiation detectors, third-generation photovoltaic cells, magneto-optical devices, and materials for magnetic storage of information .

Pigment in Paints

Mixed with zinc sulfide, cadmium sulfide acts as a phosphor with long afterglow . Cadmium sulfide was used as a pigment in paints as far back as 1819 .

将来の方向性

特性

IUPAC Name |

sulfanylidenecadmium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Cd.S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJOBVZJTOIVNNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

S=[Cd] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CdS | |

| Record name | CADMIUM SULFIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0404 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | cadmium sulfide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Cadmium_sulfide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow or brown solid; Forms a colloid in hot water; [Hawley] Light yellow or orange solid; [Merck Index] Yellow odorless pieces; [MSDSonline], LIGHT YELLOW OR ORANGE CRYSTALS OR YELLOW-TO-BROWN POWDER. | |

| Record name | Cadmium sulfide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4134 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | CADMIUM SULFIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0404 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

The log K(sp) (log solubility product constant) is 5.73, Soluble in acid, Soluble in concentrated or warm dilute mineral acids with evolution of H2S; readily decomposes or dissolved by moderately dilute HNO3., Forms a colloid in hot water, Solutions of cadmium salts and H2S or Na2S yield a yellow precipitate in excess of Na2S, For more Solubility (Complete) data for CADMIUM SULFIDE (6 total), please visit the HSDB record page., Solubility in water: none | |

| Record name | CADMIUM SULFIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1614 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CADMIUM SULFIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0404 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

Cubic structure: 4.50 g/cu cm; hexagonal structure: 4.82 g/cu cm, Density: 4.826 g/cu cm, 4.8 g/cm³ | |

| Record name | CADMIUM SULFIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1614 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CADMIUM SULFIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0404 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Mechanism of Action |

/The objective of this study was/ to fully understand the cytotoxicity of after-degradation /quantum dots/ (QDs)...Biomimetic method was proposed to synthesize cadmium sulfide (CdS) QDs. Thereafter MTT (3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyl tetrazolium bromide) assay was conducted to evaluate their cytotoxicity. ...toxicity mechanism /was studied using/ intracellular reactive oxygen species (ROS) measurement with /dichlorodihydrofluorescein diacetate/ DCFH-DA, glutathione (GSH) measurement with /5,5'-dithio-bis(2-nitrobenzoic acid); Ellman reagent/ DTNB, and cellular cadmium assay using atomic absorption spectrometer. Microsized CdS were simultaneously tested as a comparison. MTT assay results indicated that CdS QDs are more toxic than microsized CdS especially at concentrations below 40 ug/mL. While microsized CdS did not trigger ROS elevation, CdS QDs increase ROS by 20-30% over control levels. However, they both deplete cellular GSH significantly at the medium concentration of 20 ug/mL. In the presence of /N-acetyl cysteine/ NAC, cells are partially protected from CdS QDs, but not from microsized particles. Additionally, nearly 20% of cadmium was released from CdS nanoparticles within 24 hr, which also accounts for QDs' toxicity. Intracellular ROS production, GSH depletion, and cadmium ions (Cd(2+)) release are possible mechanisms for CdS QDs' cytotoxicity. .../It is/ also suggested that with QD concentration increasing, the principal toxicity mechanism changes from intracellular oxidative stress to Cd(2+) release. | |

| Record name | CADMIUM SULFIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1614 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Product Name |

Cadmium sulfide | |

Color/Form |

Yellow-orange hexagonal crystals, Light-yellow or orange-colored cubic or hexagonal crystals., Yellow or brown powder, Dimorphic, existing in the sphalerite (cubic) and wurtzite (hexagonal) crystal structures. | |

CAS RN |

1306-23-6, 68859-25-6 | |

| Record name | Cadmium sulfide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1306-23-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cadmium sulfide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001306236 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cadmium sulfide (CdS) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cadmium sulphide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.771 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | C.I. Pigment Yellow 37 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CADMIUM SULFIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1614 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CADMIUM SULFIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0404 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

approximately 1480 °C | |

| Record name | CADMIUM SULFIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1614 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Q & A

Q1: What is the chemical formula and molecular weight of Cadmium Sulfide?

A1: Cadmium Sulfide is represented by the chemical formula CdS. Its molecular weight is 144.48 g/mol.

Q2: What are the characteristic spectroscopic features of CdS?

A2: Cadmium Sulfide exhibits strong absorption in the ultraviolet region with observable blue shifts. [] Electron paramagnetic resonance (EPR) spectroscopy reveals a g value and hyperfine splitting constant for Manganese (II)-doped CdS that remain relatively consistent across various material forms (powder, thin film, superlattice). [] Infrared birefringence spectra measurements have been conducted for CdS from 2.5 to 16.5 μm, revealing similarities to Cadmium Selenide and suggesting their potential for creating achromatic IR retarders. []

Q3: How does the crystal structure of CdS influence its properties?

A3: Cadmium Sulfide can exist in both hexagonal and cubic crystal structures. [] The presence of characteristic defects in the crystal structure of CdS significantly impacts the luminescence and output characteristics of uncooled lasers based on CdS single crystals. [] For instance, radiation annealing of mechanically polished CdS crystals can lead to a 2-3 fold increase in laser efficiency. []

Q4: How is CdS used in photoelectrochemical applications?

A4: Cadmium Sulfide is a promising material for photoelectrochemical electrodes due to its semiconducting properties. Three-dimensional graphene foam composite nano-cadmium sulfide photoelectrochemical electrodes have been successfully prepared using chemical vapor deposition. [] The conductive network and large surface area of the graphene foam enhance electron transport and reduce photocurrent loss in these electrodes. []

Q5: Can CdS be incorporated into polymer matrices?

A6: Yes, CdS can be effectively encapsulated within various polymers such as poly(methylmethacrylate), polystyrene, and poly(vinylcarbazole) using encapsulating polymerization. [] This encapsulation imparts a remarkable light-sensitive effect to the composite material. [] Notably, CdS encapsulated in poly(methylmethacrylate) demonstrates significant light sensitivity dependent on the encapsulation rate. []

Q6: How does doping affect the properties of CdS nanomaterials?

A7: Doping CdS with elements like Zinc (Zn) can significantly alter its properties. For instance, Zn-doping in CdS nanobelts leads to bright yellow-light generation through band-edge and deep-trap-state emissions. [] By adjusting the Zn concentration and pumping power, the color and brightness of the emitted light can be finely tuned, even reaching the sodium-yellow line at 589 nm. [] Furthermore, Zn doping can enhance electron carrier mobility in light-emitting devices based on CdS nanoparticles and ruthenium (II) bipyridine complexes. []

Q7: What methods are employed to synthesize CdS nanostructures?

A7: Several methods have been developed for the controlled synthesis of CdS nanostructures, including:

- Aqueous Shape-Controlled Synthesis: This approach utilizes cadmium acetate and thioacetamide as starting materials, with different surfactants used to control morphology. By employing surfactants like PEG-400 and anion dodecylbenzenesulfonate, researchers have achieved sphere-like hierarchical and rod-shaped CdS nanostructures, respectively. []

- Template-Directed Synthesis: Utilizing two-dimensional layered materials as templates enables the controlled growth of CdS nanorods. [] The interlayer radicals and space within the layered materials provide spatial definition, leading to CdS nanorods with uniform distribution and controllable size. []

- Chemical Co-precipitation: This versatile method facilitates the synthesis of CdS nanoparticles by reacting cadmium (II) chloride and sodium sulfide. Characterization techniques such as powder X-ray diffraction, scanning electron microscopy, ultraviolet spectroscopy, and Fourier transform infrared spectroscopy confirm the formation of well-crystallized CdS nanoparticles. []

- Hydrothermal Interaction Technique: This technique allows for controlled synthesis of CdS nanoparticles with varying sizes by adjusting the concentration of dopants like zinc acetate. [] Increasing zinc acetate concentration generally leads to a decrease in nanoparticle size and shifts in diffraction peaks, highlighting its influence on structural properties. []

Q8: What are the unique properties of CdS hollow spheres?

A9: Nanograde Cadmium Sulfide hollow spheres, synthesized using polyethylene glycol as a structure-directing agent, exhibit a narrow size distribution and favorable reproducibility. [] The diameter of these hollow spheres can be tuned from 5 to 30 nm by adjusting the polyethylene glycol concentration during synthesis. []

Q9: How does the size of CdS nanoparticles influence their properties?

A10: The size of CdS nanoparticles significantly impacts their optical and electronic properties due to quantum confinement effects. For instance, smaller CdS nanoparticles exhibit a blue shift in their UV-Vis absorption spectra compared to larger particles. [] Moreover, the size of CdS nanoparticles plays a crucial role in determining their toxicity and environmental impact. Studies have shown that smaller CdS nanoparticles (< 5 nm) exhibit greater toxicity compared to larger particles at the same mass concentration. []

Q10: What are the known toxicological effects of CdS?

A11: Cadmium Sulfide nanoparticles, particularly those with smaller sizes (< 5 nm), have been shown to induce reproductive toxicity in male mice. [] Exposure to CdS nanoparticles leads to cadmium accumulation in the testes, resulting in testicular damage, decreased testosterone levels, and alterations in the expression of key enzyme genes involved in testosterone synthesis. [] Additionally, CdS nanoparticles can induce genotoxic effects in plants, such as rucola (Eruca sativa Mill.), affecting cell ploidy, mitotic index, and causing DNA damage. []

Q11: What are the environmental concerns associated with CdS?

A12: The use of Cadmium Sulfide raises environmental concerns due to the potential release of cadmium, a known toxic heavy metal. Sustainable practices emphasize responsible waste management and recycling strategies to minimize the environmental impact of CdS. [, ] Research is ongoing to explore alternative materials with comparable properties but lower toxicity profiles. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(2-Chloroethyl)sulfonyl]propanamide](/img/structure/B74487.png)